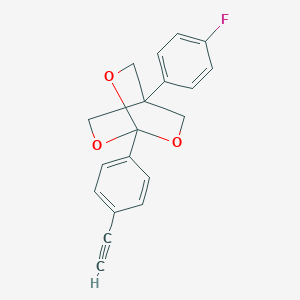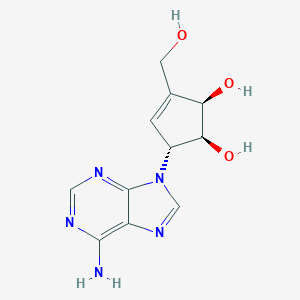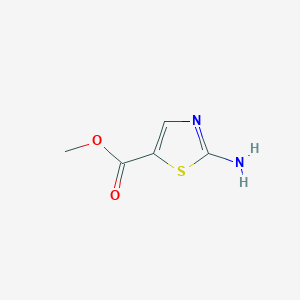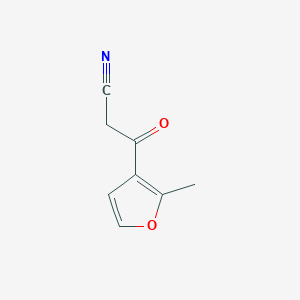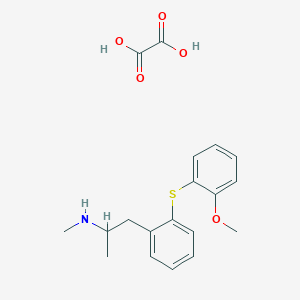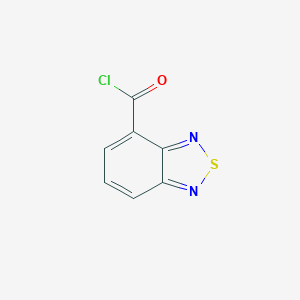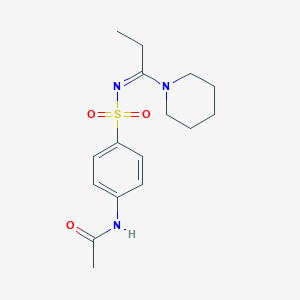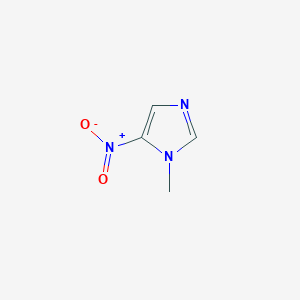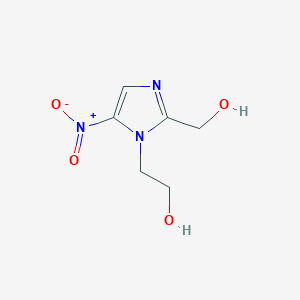
1-(2-羟乙基)-2-羟甲基-5-硝基咪唑
描述
羟甲硝唑和甲硝唑均具有抗生素和抗原生动物活性 。由于该化合物在治疗各种感染中的作用,因此在医学领域具有重要意义。
科学研究应用
作用机制
羟甲硝唑通过与细菌 DNA 和电子传递蛋白相互作用来发挥作用。 该化合物被还原成亚硝基自由基,该自由基与 DNA 结合并抑制核酸合成,从而导致细菌细胞死亡 。主要分子靶标包括细菌 DNA 和参与电子传递的酶。
类似化合物:
甲硝唑: 羟甲硝唑的母体化合物。两者具有相似的抗生素和抗原生动物特性。
替硝唑: 另一种硝基咪唑类药物,具有类似的用途,但药代动力学特性不同。
塞克硝唑: 一种硝基咪唑类药物,与甲硝唑和羟甲硝唑相比,半衰期更长。
独特性: 羟甲硝唑作为甲硝唑的主要代谢产物,它在母体化合物的代谢途径和药代动力学方面提供了见解。 它与细菌 DNA 和电子传递蛋白的特定相互作用也使其与其他类似化合物区别开来 。
准备方法
合成路线和反应条件: 羟甲硝唑是通过羟基化过程从甲硝唑合成的。 羟基化通常发生在肝脏中,甲硝唑在肝脏中发生代谢转化形成羟甲硝唑 。
工业生产方法: 在工业环境中,羟甲硝唑的生产涉及使用高效液相色谱 (HPLC) 来测定和量化血浆或血清中的化合物。 该过程包括用甲醇变性血浆蛋白,然后离心,在氮气流下蒸发,并溶解在流动相中进行 HPLC 分析 。
化学反应分析
反应类型: 羟甲硝唑会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成其他代谢产物。
还原: 它可以在特定条件下被还原。
取代: 羟甲硝唑可以参与取代反应,尤其是在亲核试剂存在的情况下。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 氢氧根离子等亲核试剂可以促进取代反应。
主要产物: 这些反应形成的主要产物包括羟甲硝唑的各种羟基化和氧化衍生物 。
相似化合物的比较
Metronidazole: The parent compound from which hydroxymetronidazole is derived. Both have similar antibiotic and antiprotozoal properties.
Tinidazole: Another nitroimidazole with similar uses but different pharmacokinetic properties.
Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole and hydroxymetronidazole.
Uniqueness: Hydroxymetronidazole is unique due to its role as a primary metabolite of metronidazole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its specific interactions with bacterial DNA and electron-transport proteins also distinguish it from other similar compounds .
属性
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-40-2 | |
| Record name | Hydroxymetronidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]
Q2: How is 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole metabolized and excreted?
A: Research indicates that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []
Q3: What analytical techniques are employed for the detection and quantification of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]
Q4: What challenges arise when analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food?
A: Analyzing 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []
Q5: How does the structure of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole relate to its coordination chemistry?
A: 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.
Q6: What insights do we have into the placental transfer of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?
A: Research on metronidazole administration during cesarean sections revealed that 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


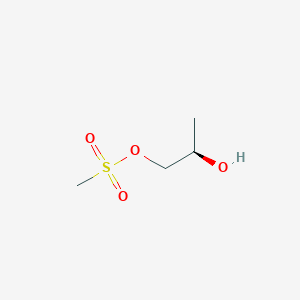
![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)
